Product packaging for meta-Hydroxybenzoylecgonine-D3(Cat. No.:CAS No. 253775-21-2)

meta-Hydroxybenzoylecgonine-D3

Cat. No.: B130466
CAS No.: 253775-21-2
M. Wt: 308.34 g/mol
InChI Key: XCJJCRPRQYXLRE-MFZOGSLBSA-N
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Description

meta-Hydroxybenzoylecgonine-D3 is a deuterated internal standard essential for the precise quantification of its non-deuterated analog, meta-hydroxybenzoylecgonine (m-OH BE), in complex biological matrices. This compound is critical for advanced research in forensic and clinical toxicology, particularly in the confirmation of in utero cocaine exposure. Research has established that meta-hydroxybenzoylecgonine is a significant metabolite of cocaine, formed via the hydroxylation of benzoylecgonine . It is a major contributor to immunoreactivity in meconium screening assays and can persist in meconium longer than benzoylecgonine itself, making it a valuable biomarker for prolonged fetal exposure . The accurate detection and measurement of this metabolite are technically challenging due to its presence in trace amounts alongside other biological compounds. Using this compound as an internal standard in gas chromatography-mass spectrometry (GC-MS) analysis corrects for variations in sample preparation and ionization efficiency, thereby ensuring method validity, improving accuracy, and providing definitive results . This high-purity standard is presented for use in forensic science, developmental pharmacology, and substance abuse research. It is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H19NO5 B130466 meta-Hydroxybenzoylecgonine-D3 CAS No. 253775-21-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1R,2R,3S,5S)-3-(3-hydroxybenzoyl)oxy-8-(trideuteriomethyl)-8-azabicyclo[3.2.1]octane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO5/c1-17-10-5-6-12(17)14(15(19)20)13(8-10)22-16(21)9-3-2-4-11(18)7-9/h2-4,7,10,12-14,18H,5-6,8H2,1H3,(H,19,20)/t10-,12+,13-,14+/m0/s1/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCJJCRPRQYXLRE-MFZOGSLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CCC1C(C(C2)OC(=O)C3=CC(=CC=C3)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N1[C@H]2CC[C@@H]1[C@H]([C@H](C2)OC(=O)C3=CC(=CC=C3)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis and Isotopic Characterization of Meta Hydroxybenzoylecgonine D3

Strategies for Deuterium (B1214612) Labeling in Complex Organic Molecules

The introduction of deuterium into complex organic molecules like meta-Hydroxybenzoylecgonine, a metabolite of cocaine, can be achieved through several strategic approaches. The choice of method depends on the desired location of the label, the stability of the target molecule, and the availability of starting materials.

One of the most direct methods for synthesizing deuterium-labeled compounds is to build the molecule from smaller, commercially available deuterated precursors. clearsynth.comresearchgate.net This "bottom-up" approach ensures that the deuterium is incorporated into the molecular backbone from the outset. For a molecule like meta-Hydroxybenzoylecgonine-D3, this could involve using a deuterated methylating agent, such as iodomethane-D3 (CD3I), to introduce the trideuteromethyl group at the ecgonine (B8798807) nitrogen or ester position during the synthesis. simsonpharma.comnih.gov This method offers high isotopic enrichment at the desired position.

The synthesis can be designed to incorporate deuterated building blocks at various stages. For example, a deuterated phenyl group could be introduced via a deuterated Grignard reagent or through the use of deuterated benzoic acid in the benzoylation step of the ecgonine core. The primary advantage of this strategy is the precise control over the location and number of deuterium atoms incorporated. clearsynth.com

For meta-Hydroxybenzoylecgonine, specific protons could be targeted for exchange based on their acidity or accessibility. For instance, protons on the aromatic ring could be exchanged under acidic conditions using a strong deuterated acid like D2SO4 in D2O. Metal-catalyzed HIE, using catalysts such as platinum, palladium, or iridium, can facilitate the exchange of less acidic C-H bonds with deuterium from D2 gas or heavy water (D2O). rsc.orgsrnl.govmdpi.com The regioselectivity of the exchange is a critical factor and is often directed by functional groups within the molecule. acs.org

Reductive deuteration is a versatile technique for incorporating deuterium by reducing an unsaturated functional group, such as a ketone, alkene, or alkyne, with a deuterium-donating reagent. researchgate.net Common deuterated reducing agents include sodium borodeuteride (NaBD4) and lithium aluminum deuteride (B1239839) (LiAlD4). researchgate.netnih.gov This method is effective for creating stereospecific deuterated centers. For instance, the synthesis of deuterated cocaine and its metabolites has been achieved through the reductive dehalogenation of halogen-substituted precursors using a NaBD4-PdCl2 system, allowing for site-specific deuterium incorporation. nih.gov

Another approach involves the catalytic hydrogenation of a double bond using deuterium gas (D2) and a metal catalyst (e.g., Pd/C). simsonpharma.com If a synthetic precursor to meta-Hydroxybenzoylecgonine contained a suitable double bond, this method could be employed to introduce two deuterium atoms across it.

Modern synthetic chemistry has seen the rise of biocatalytic and photocatalytic methods for deuterium labeling, which often provide high selectivity under mild reaction conditions. rsc.org

Biocatalysis uses enzymes to catalyze the incorporation of deuterium. researchgate.net Enzymes like oxidoreductases can facilitate the stereoselective reduction of ketones or alkenes using a deuterated cofactor, with D2O often serving as the ultimate deuterium source. nih.govchemrxiv.orgresearchgate.netnih.gov This approach is lauded for its exceptional chemo-, regio-, and stereoselectivity. nih.gov

Photocatalysis employs light to initiate a reaction that incorporates deuterium. researchgate.net Visible-light-induced reactions can activate specific C-H bonds for deuteration, often allowing for late-stage functionalization of complex molecules with high precision. rsc.org These methods represent the cutting edge of deuteration technology, offering sustainable and highly specific routes to labeled compounds.

Table 1: Comparison of Deuterium Labeling Strategies

Strategy Deuterium Source Stage of Synthesis Key Advantages Key Considerations
Deuterated Reagents Deuterated building blocks (e.g., CD3I, C6D6) Early Stage High isotopic purity at specific sites; predictable labeling. Limited availability and higher cost of starting materials. simsonpharma.com
Hydrogen Isotope Exchange (HIE) D2O, D2 gas, deuterated acids/bases Late Stage Useful for complex molecules; can label multiple sites. Potential for low regioselectivity; may require harsh conditions.
Reductive Deuteration NaBD4, LiAlD4, D2 gas Mid to Late Stage Introduces multiple deuterium atoms; can be stereospecific. Requires a suitable functional group (e.g., C=C, C=O) in the precursor.
Biocatalytic/Photocatalytic D2O Late Stage High selectivity (regio-, stereo-, chemo-); mild reaction conditions. Enzyme/catalyst specificity and availability; newer, less established methods.

Deuterium Isotope Effects in Chemical Stability and Metabolic Pathways

The replacement of hydrogen with deuterium, a heavier and stable isotope, introduces subtle but significant changes in molecular properties, primarily due to the difference in mass. clearsynth.comclearsynth.com The carbon-deuterium (C-D) bond is stronger and vibrates at a lower frequency than the corresponding carbon-hydrogen (C-H) bond. This difference gives rise to the kinetic isotope effect (KIE), which can profoundly influence the chemical stability and metabolic fate of a molecule. nih.gov

When a C-H bond is broken in the rate-determining step of a metabolic reaction, substituting hydrogen with deuterium can slow down the reaction rate. nih.govnih.gov This effect is particularly relevant for drug metabolism, which often involves the enzymatic oxidation of C-H bonds by cytochrome P450 (CYP) enzymes. researchgate.net By strategically placing deuterium at a known site of metabolic attack, the metabolic breakdown of a drug can be retarded. clearsynth.comukisotope.com This can lead to an increased half-life and improved pharmacokinetic profile. ukisotope.com

In the context of cocaine metabolism, deuteration of the parent compound has been used extensively in research to trace its metabolic pathways and distribution in the body. nih.gov For this compound, the deuterium label is typically placed on the methyl group (N-CD3 or O-CD3) or another position not expected to undergo metabolic cleavage when used as an internal standard. This ensures that the standard and the analyte behave almost identically during extraction and chromatographic analysis but are clearly distinguishable by mass spectrometry. The inherent stability of the C-D bond also means that the label is less likely to be lost through chemical exchange during sample workup, ensuring the integrity of the quantitative analysis. scielo.org.mx

Isotopic Purity and Enrichment Assessment of this compound

The utility of a deuterated internal standard is critically dependent on its isotopic purity and enrichment.

Isotopic Purity refers to the percentage of the compound that contains the deuterium label.

Isotopic Enrichment specifies the percentage of deuterium at the labeled position(s) relative to hydrogen.

For this compound to be an effective internal standard, it must have high isotopic purity (typically >98%) to avoid interference from any unlabeled material. simsonpharma.com Furthermore, there should be minimal presence of molecules with fewer than the desired number of deuterium atoms (e.g., D1 or D2 species in a D3-labeled compound).

The primary analytical techniques used to confirm the isotopic composition and structure of the final product are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mass Spectrometry (MS): Often coupled with Gas Chromatography (GC/MS), MS is used to determine the molecular weight of the compound. A successful synthesis of this compound will show a molecular ion peak shifted by +3 mass units compared to the unlabeled compound. The mass spectrum also provides information on the isotopic distribution, allowing for the quantification of isotopic purity. dea.govresearchgate.net The synthesis of d3-m-hydroxybenzoylecgonine has been reported for its use as an internal standard in GC/MS procedures to detect the metabolite in urine samples. sigmaaldrich.comnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR (Proton NMR) is used to confirm the location of the deuterium label. The disappearance or significant reduction of a signal in the ¹H NMR spectrum at a specific chemical shift indicates that the proton at that position has been replaced by deuterium. iaea.org ²H NMR (Deuterium NMR) can be used to directly observe the deuterium nuclei, confirming their presence and chemical environment.

Table 2: Analytical Techniques for Isotopic Characterization

Technique Information Provided Application to this compound
Mass Spectrometry (MS) Molecular weight, isotopic distribution, fragmentation patterns. Confirms the +3 mass shift; quantifies isotopic purity by comparing peak intensities of labeled and unlabeled species.
¹H NMR Spectroscopy Presence and chemical environment of protons. Disappearance of the signal for the methyl protons confirms successful D3-labeling at that site.
²H NMR Spectroscopy Presence and chemical environment of deuterium. Direct detection of the deuterium signal at the expected chemical shift provides definitive proof of labeling.

Mass Spectrometric Approaches for Isotopic Integrity Confirmation

The confirmation of isotopic integrity is a critical quality control step in the synthesis of any deuterated internal standard. It ensures that the deuterium atoms are located at the correct positions within the molecule and that the desired level of isotopic enrichment has been achieved. Mass spectrometry is the primary analytical technique employed for this purpose, offering high sensitivity and specificity.

The fundamental principle behind using mass spectrometry for isotopic integrity confirmation lies in the mass difference between the non-deuterated (D0) compound and its deuterated counterpart. Each deuterium atom incorporated into the molecule increases its mass by approximately 1.0063 atomic mass units compared to a hydrogen atom. Therefore, a D3-labeled compound will have a molecular weight that is roughly 3 units higher than the unlabeled compound.

Gas chromatography-mass spectrometry (GC-MS) is a commonly employed technique for the analysis of cocaine metabolites and their deuterated analogs. nih.gov In a typical GC-MS analysis, the molecules are first separated based on their volatility and interaction with a stationary phase in the gas chromatograph. Subsequently, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint of the molecule, showing the mass-to-charge ratio (m/z) of the molecular ion and its various fragment ions.

To confirm the isotopic integrity of this compound, its mass spectrum is compared to that of its non-deuterated form. A successful synthesis will show a clear shift in the m/z values of the molecular ion and key fragment ions by +3 units.

While specific mass spectral data for this compound is not extensively published, the fragmentation patterns of closely related compounds, such as benzoylecgonine (B1201016) and its D3 analog, provide a strong model for the expected results. For instance, in the analysis of benzoylecgonine, characteristic ions monitored include m/z 331, 272, and 210. oup.com For its D3-labeled internal standard, the corresponding ions are monitored at m/z 334 and 213, demonstrating the expected +3 mass shift. oup.com

Similarly, for the trimethylsilyl (B98337) (TMS) derivative of m-hydroxybenzoylecgonine (B1666289), a characteristic molecular ion is observed at m/z 449. researchgate.netredalyc.org Therefore, the molecular ion for the TMS derivative of this compound would be expected at m/z 452.

The analysis of the isotopic distribution of the molecular ion cluster provides a quantitative measure of the isotopic enrichment. High-resolution mass spectrometry (HRMS) is particularly valuable for this purpose as it can resolve the peaks of different isotopologues (molecules with different numbers of deuterium atoms). rsc.orgnih.gov By analyzing the relative intensities of the D0, D1, D2, and D3 peaks, the percentage of the desired D3-labeled compound can be accurately determined. Research has indicated that an isotopic purity of greater than 98% is achievable for deuterated internal standards of cocaine metabolites.

The following interactive table summarizes the expected key mass-to-charge ratios for the TMS derivatives of meta-Hydroxybenzoylecgonine and its D3 analog, based on the established fragmentation patterns of similar compounds.

CompoundMolecular Ion (M+) [m/z]Key Fragment Ion 1 [m/z]Key Fragment Ion 2 [m/z]
meta-Hydroxybenzoylecgonine (TMS derivative)449Expected fragmentsExpected fragments
This compound (TMS derivative)452Expected fragments +3Expected fragments +3

Analytical Methodologies Employing Meta Hydroxybenzoylecgonine D3

Gas Chromatography-Mass Spectrometry (GC-MS) Method Development and Validation

The development of sensitive and rapid GC-MS procedures is essential for the simultaneous analysis of cocaine metabolites such as m-hydroxybenzoylecgonine (B1666289) (m-OHBZE), p-hydroxybenzoylecgonine (p-OHBZE), and norbenzoylecgonine (norBZE). oup.comnih.gov These methods are crucial in forensic toxicology to confirm that the presence of benzoylecgonine (B1201016) (BZE) in a urine specimen is a result of cocaine ingestion. nih.gov The validation of these methods ensures accuracy, precision, and linearity over a specific range of concentrations. nih.govscientificliterature.org For instance, a validated GC-MS method for m-OHBZE using m-OHBZE-d3 as an internal standard demonstrated a limit of quantitation (LoQ) of 5 ng/mL in urine. nih.gov

Effective sample preparation is paramount to remove interferences from the biological matrix (e.g., urine, blood) and concentrate the analytes of interest before GC-MS analysis. journal-imab-bg.orgmdpi.com The two primary extraction techniques employed for cocaine and its metabolites are solid-phase extraction (SPE) and liquid-liquid extraction (LLE). nih.govgcms.cz

Solid-phase extraction is a widely used technique for the analysis of cocaine and its metabolites from various biological matrices, including urine, blood, and meconium. nih.govnih.govnih.gov The optimization of SPE involves selecting the appropriate sorbent material, conditioning and equilibration solvents, wash steps, and elution solvents to achieve high recovery and clean extracts. journal-imab-bg.orgnih.gov Mixed-mode SPE columns, which combine hydrophobic and ion-exchange interactions, are particularly effective. nih.govresearchgate.net

A common procedure involves conditioning the SPE column with methanol and water, followed by a buffer to adjust the pH. journal-imab-bg.orggcms.cz After loading the sample, the column is washed with water, acid (e.g., 0.1 M HCl), and methanol to remove interferences. gcms.czresearchgate.net The analytes are then eluted with a solvent mixture, typically an organic solvent like methylene chloride or chloroform mixed with isopropanol and a small amount of ammonium hydroxide to ensure the analytes are in their non-ionized form. gcms.czresearchgate.net One study detailed a one-step SPE procedure for the simultaneous quantification of nine cocaine metabolites, achieving extraction efficiencies between 84% and 103%. nih.gov

Table 1: Examples of Solid-Phase Extraction (SPE) Parameters for Cocaine Metabolites
ParameterMethod 1 gcms.czMethod 2 journal-imab-bg.orgMethod 3 nih.gov
Matrix UrineBlood/UrineMeconium, Blood, Plasma
SPE Column Supra-Clean SPE C18-SSilica-based strong cation exchangerBond Elut Certify (Mixed-mode)
Conditioning 3 mL Methanol, 3 mL DI Water2 mL Methanol, 2 mL WaterNot specified
Sample pH pH 6 (100 mM phosphate buffer)pH 6 (for urine)Not specified
Wash Steps 3 mL DI Water, 1 mL 100 mM HCl, 1 mL Methanol2 mL 0.1 M HCl, 2 mL MethanolNot specified
Elution Solvent 3 mL Methylene chloride:Isopropanol:Ammonium Hydroxide (78:20:2)2 mL 5% Ammonium hydroxide in MethanolNot specified
Recovery Not specifiedNot specified58.1% - 128.9% (depending on metabolite and matrix)

Liquid-liquid extraction is another common strategy for isolating cocaine and its metabolites from aqueous samples like urine. scientificliterature.orgnih.gov This technique relies on the differential solubility of the analytes in two immiscible liquids. The procedure typically involves adjusting the pH of the urine sample to a basic level to neutralize the acidic metabolites like benzoylecgonine, making them more soluble in an organic solvent. nih.gov

A two-step LLE scheme has been developed for the determination of benzoylecgonine, which includes a wash step before extraction with 4 mL of dichloromethane at a basic pH. nih.gov Another validated GC-MS method for cocaine in urine used a mixture of diethyl ether and ethyl acetate for extraction at a basic pH, achieving an average analytical recovery of 92.9%. scientificliterature.org While effective, LLE can sometimes lead to the formation of emulsions, which can complicate the separation of the layers. mdpi.com

Table 2: Examples of Liquid-Liquid Extraction (LLE) Parameters
AnalyteMatrixExtraction SolventpH ConditionReference
BenzoylecgonineUrineDichloromethaneBasic nih.gov
CocaineUrineDiethyl ether / Ethyl acetateBasic scientificliterature.org
Drugs of AbusePostmortem BloodButyl acetatepH 12 mdpi.com

Many cocaine metabolites, including m-hydroxybenzoylecgonine, are polar, non-volatile compounds due to the presence of carboxylic acid and hydroxyl functional groups. journal-imab-bg.org To analyze them using GC-MS, they must be chemically modified in a process called derivatization to increase their volatility and thermal stability. journal-imab-bg.orgmdpi.com

Silylation is a common derivatization technique where an active hydrogen in the analyte is replaced by a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. journal-imab-bg.org Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-tert-butyldimethylsilyltrifluoroacetamide (MTBSTFA) are frequently used. journal-imab-bg.org For example, derivatization with BSTFA produces a TMS derivative of benzoylecgonine. journal-imab-bg.org Another approach involves using fluorinated reagents like pentafluoropropanol (PFP) in combination with an anhydride such as pentafluoropropionic anhydride (PFPA) or acetic anhydride. nih.govnih.gov These procedures create stable derivatives that are easily vaporized and detected by GC-MS. nih.gov

Table 3: Common Derivatization Reagents for Cocaine Metabolites
Reagent AbbreviationFull Chemical NameReaction ConditionsReference
BSTFA N,O-bis(trimethylsilyl)trifluoroacetamideHeat at 70°C for 20 min journal-imab-bg.org
MTBSTFA N-methyl-N-tert-butyldimethylsilyltrifluoroacetamideHeat at 70°C for 20 min journal-imab-bg.org
PFPA / PFP Pentafluoropropionic anhydride / PentafluoropropanolNot specified nih.govnih.gov
Acetic Anhydride / PFP Acetic Anhydride / PentafluoropropanolNot specified nih.gov

Following extraction and derivatization, the sample is injected into the gas chromatograph, where the different compounds are separated based on their chemical properties before being detected by the mass spectrometer.

The choice of the GC column, or stationary phase, is critical for achieving good separation of the target analytes. For the analysis of cocaine and its metabolites, capillary columns with a stationary phase of 5% phenyl / 95% methyl silicone are commonly used. journal-imab-bg.orggcms.cz Examples of these columns include HP-5ms, Elite-5, and DB-5. journal-imab-bg.orgmdpi.com These columns provide good resolution and are robust enough for routine analysis.

The GC oven temperature program is optimized to separate the derivatized metabolites within a reasonable run time. A typical program starts at a lower temperature (e.g., 100°C), holds for a short period, and then ramps up at a controlled rate (e.g., 20°C/min) to a final temperature (e.g., 310°C), which is held for several minutes to ensure all compounds have eluted from the column. journal-imab-bg.orggcms.cz

Table 4: Examples of GC Column and Separation Parameters
ParameterMethod 1 gcms.czMethod 2 journal-imab-bg.orgMethod 3 mdpi.com
Column Type Elite-5 (5% Phenyl/95% Methyl Silicone)HP-5msOptima-5-ms
Dimensions 12 m x 0.200 mm x 0.33 µm30 m x 0.25 mm x 0.25 µm30 m x 0.25 mm x 0.25 µm
Carrier Gas HeliumHeliumHelium
Flow Rate 2 mL/min1.5 mL/minNot specified
Oven Program Start 100°C (0.5 min hold), ramp 20°C/min to 310°C (4 min hold)Start 50°C (0.5 min hold), ramp 3°C/min to 200°C, then 4°C/min to 320°C (10 min hold)Not specified (Run time 31 min)
Injection Mode Pressure pulsed splitlessSplitlessNot specified

Mass Spectrometric Detection Modes and Parameters

Mass spectrometry is employed for the detection and quantification of the analytes after their separation by gas chromatography. For this purpose, a mass selective detector is typically operated in the electron ionization (EI) mode, with data acquired using selected ion monitoring (SIM). oup.comnih.gov This configuration provides high sensitivity and selectivity, which are essential for detecting low concentrations of metabolites in complex biological matrices.

In SIM mode, the mass spectrometer is set to detect only a few specific mass-to-charge ratio (m/z) ions corresponding to the target analytes and the internal standard, rather than scanning the entire mass range. This enhances the signal-to-noise ratio significantly. For quantitative analysis, a specific "quantifier" ion is chosen for the analyte and the internal standard. Additional "qualifier" ions are monitored to confirm the identity of the compound. gcms.cz

In the analysis of m-OHBZE using meta-Hydroxybenzoylecgonine-D3, the quantitation is based on the ratio of the signal intensity of the analyte's quantifier ion to that of the internal standard's quantifier ion. oup.com

Interactive Data Table: SIM Configuration for Cocaine Metabolite Analysis

Compound Standard Used Ion Type m/z Value
m-Hydroxybenzoylecgonine This compound Quantifier 389 oup.com
p-Hydroxybenzoylecgonine This compound Quantifier 389 oup.com
This compound (Internal Standard) Quantifier 392 oup.com

The standard electron energy used in EI sources for the analysis of organic molecules, including cocaine metabolites, is 70 eV. cardiologicomonzino.itjournal-imab-bg.org This high energy level ensures reproducible fragmentation patterns that are useful for compound identification and can be compared against established mass spectral libraries. Optimization of the EI source primarily involves maintaining a consistent source temperature (e.g., 230°C) and ensuring cleanliness to prevent signal drift or loss. journal-imab-bg.org While 70 eV is standard, for certain applications, lower ionization energies may be explored to reduce excessive fragmentation and increase the abundance of the molecular ion, which can be beneficial for structural confirmation. researchgate.net However, for routine quantitative methods employing this compound, standard 70 eV ionization is typically utilized. cardiologicomonzino.itjournal-imab-bg.org

The definitive identification of a target compound in a sample is based on two key criteria: the chromatographic retention time and the mass spectral ion ratios. oup.comnih.gov

Retention Time (RT): The retention time of a peak in the sample chromatogram must match that of a known calibration standard, analyzed under the identical instrumental conditions, within a specified tolerance window. A commonly accepted window is ±2%. oup.com

Ion Ratios: The relative abundances of the qualifier ions to the quantifier ion for the target analyte must be consistent with those of the calibration standard. The acceptable tolerance for these ion ratios is typically within ±20% of the standard's ratios. oup.comgcms.cz

The use of this compound as an internal standard helps to anchor the retention times in the analysis. For example, in a specific validated method, m-OHBZE and its D3-labeled internal standard co-elute at 9.0 minutes, while p-OHBZE elutes slightly later at 9.5 minutes. oup.com

Interactive Data Table: Identification Criteria

Parameter Acceptance Window Example Retention Times
Retention Time Match ± 2% of standard oup.com m-OHBZE & m-OHBZE-D3: 9.0 min oup.com
p-OHBZE: 9.5 min oup.com
norBZE: 5.6 min oup.com

Method Validation Principles in GC-MS

For a GC-MS method employing this compound to be considered reliable for forensic or clinical applications, it must undergo rigorous validation. This process establishes the method's performance characteristics and ensures it is fit for its intended purpose. nih.govresearchgate.net Key validation parameters include:

Linearity: The method's ability to produce results that are directly proportional to the concentration of the analyte. This is assessed by analyzing calibration standards at multiple concentration levels. For m-OHBZE, linearity has been demonstrated in ranges such as 5 to 50 ng/mL, with correlation coefficients (r²) of 0.9999. oup.com

Accuracy: The closeness of the measured value to the true value. It is often expressed as a percentage of the nominal concentration and is typically required to be within ±15-20%. oup.comnih.gov

Precision: The degree of agreement among a series of measurements. It is evaluated at both intra-day (within a single run) and inter-day (between different runs) levels and is expressed as the relative standard deviation (RSD), which should generally be less than 15%. nih.gov

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be accurately and precisely quantified. oup.com The LOQ for m-OHBZE can be as low as 2.5 to 10 ng/mL. nih.gov

Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other potentially interfering substances in the biological matrix.

Extraction Efficiency (Recovery): The efficiency of the extraction process in recovering the analyte from the sample matrix. For methods including m-OHBZE, extraction efficiencies have been reported in the range of 84% to 103%. nih.gov

Interactive Data Table: Summary of Method Validation Parameters

Validation Parameter Typical Acceptance Criteria Example Value for m-OHBZE Analysis
Linearity (r²) > 0.99 0.9999 oup.com
Accuracy (% Relative Error) within ± 15-20% within ± 16.4% nih.gov
Precision (% RSD) < 15% Inter-day: 1.8%–17.9% nih.gov
Limit of Quantitation (LOQ) Method Dependent 2.5 - 10 ng/mL nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method Development and Validation

LC-MS/MS has become a preferred technique for the analysis of drugs of abuse due to its high sensitivity and specificity. In this context, this compound is used as an internal standard to ensure the reliability of quantitative methods for cocaine metabolites.

Effective sample preparation is crucial for LC-MS/MS analysis to remove interfering substances from the biological matrix and concentrate the analytes of interest. nih.gov Common techniques include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE). nih.govresearchgate.net

Protein precipitation is a simple method often used for plasma samples, where a solvent like methanol is added to precipitate proteins, after which the supernatant containing the analytes is analyzed. researchgate.net LLE uses immiscible solvents to separate analytes based on their relative solubilities. However, SPE is frequently the method of choice due to its ability to provide cleaner extracts, reduce matrix effects, and offer higher analyte concentration, leading to better sensitivity and reproducibility. nih.govresearchgate.net

Solid-phase extraction is a highly effective and widely used technique for cleaning up and concentrating analytes from complex matrices before LC-MS/MS analysis. nih.gov The optimization of SPE protocols is critical to achieving high recovery and minimizing matrix interference. This involves selecting the appropriate sorbent chemistry, conditioning and equilibration solvents, wash solutions, and elution solvents. nih.gov

For cocaine and its metabolites, which are typically basic compounds, mixed-mode cation-exchange (MCX) sorbents are often employed. nih.govwaters.com These sorbents utilize both reversed-phase and strong cation-exchange mechanisms for enhanced retention and selectivity. An optimized SPE procedure using Oasis MCX cartridges for whole blood samples involved conditioning the cartridge with methanol and water, washing with methanol, and eluting the analytes with a methanol/water solution containing ammonium hydroxide. nih.gov In another method, Oasis MCX μElution plates were used, which simplified the workflow by eliminating the need for conditioning and equilibration steps, as well as the final evaporation and reconstitution steps. waters.com The optimization of these parameters ensures high, consistent recoveries and minimal matrix effects, which are verified using an internal standard like this compound. nih.govwaters.com

Chromatographic Separation Parameters

Chromatographic separation is crucial for resolving m-hydroxybenzoylecgonine from its isomers (e.g., para-hydroxybenzoylecgonine) and other related compounds prior to detection by mass spectrometry. High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) are the predominant techniques used.

The choice of stationary phase is critical for achieving the desired separation. Reversed-phase columns are commonly employed for the analysis of cocaine metabolites. The specific column chemistry and dimensions vary depending on the specific requirements of the assay, such as the desired speed of analysis and the complexity of the sample matrix.

Table 1: Examples of LC Columns Used in the Analysis of Cocaine Metabolites

Stationary Phase ChemistryColumn Dimensions (L x I.D.)Particle Size (µm)Reference
Poroshell 120EC-C1850 mm x 2.1 mm2.7 acs.orgnih.gov
Atlantis T3150 mm x 2.1 mm3 nih.gov
Hypersil Gold50 mm x 2.1 mm1.9 researchgate.net
Gemini C6-Phenyl50 mm x 3.0 mm5 nih.gov
Atlantis HILIC Silica100 mm x 2.1 mm3

Gradient elution is typically used to effectively separate a wide range of analytes with different polarities in a single run. The mobile phase usually consists of an aqueous component (A) and an organic component (B), both often acidified with formic acid to improve peak shape and ionization efficiency.

A typical mobile phase composition involves:

Mobile Phase A: Water with 0.1% formic acid. acs.orgnih.gov

Mobile Phase B: Acetonitrile with 0.1% formic acid. acs.orgnih.gov

An optimized gradient ensures that early-eluting polar compounds are resolved while later-eluting nonpolar compounds are eluted in a reasonable time. An example of a successful gradient program is detailed below.

Table 2: Example of a Mobile Phase Gradient Program

Time (minutes)% Mobile Phase B (Acetonitrile w/ 0.1% Formic Acid)
0.015
0.515
3.065
4.095
5.095
6.015

This gradient was used in a method for the analysis of cocaine and its metabolites. acs.org

Controlling the flow rate and column temperature is essential for achieving reproducible retention times and optimal separation efficiency. Higher temperatures reduce mobile phase viscosity, allowing for higher flow rates or lower backpressure, and can also influence separation selectivity.

Table 3: Chromatographic Flow Rate and Temperature Conditions

ParameterConditionReference
Flow Rate0.5 mL/min acs.orgnih.gov
Column Temperature60 °C acs.orgnih.gov
Flow Rate0.25 mL/min
Column Temperature26 °C
Flow Rate0.45 mL/min researchgate.net

Tandem Mass Spectrometric Detection Modes and Parameters

Tandem mass spectrometry (MS/MS) is the gold standard for the detection and quantification of m-hydroxybenzoylecgonine due to its high selectivity and sensitivity. The instrument is typically operated in the positive ion mode using Multiple Reaction Monitoring (MRM). nih.govnih.gov In MRM mode, a specific precursor ion (the molecular ion of the analyte) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is then selected in the third quadrupole. This process provides two levels of mass filtering, significantly reducing background noise and enhancing specificity.

For quantification, at least two MRM transitions (a primary quantifier and a secondary qualifier) are monitored for the target analyte, while one transition is monitored for the deuterated internal standard, this compound.

Electrospray Ionization (ESI) is the most common ionization technique for this application. Optimizing ESI source parameters is a critical step to maximize the signal intensity of the target analyte and its internal standard, thereby improving the sensitivity of the method. spectroscopyonline.com This optimization is typically performed by infusing a standard solution of the compound and systematically adjusting parameters to find the optimal settings.

Key parameters that are optimized include:

Capillary Voltage: The voltage applied to the ESI needle, which is crucial for generating a stable spray and efficient ionization.

Nebulizer Pressure: The gas pressure used to nebulize the liquid eluent into a fine aerosol.

Drying Gas Flow and Temperature: The flow rate and temperature of the gas (usually nitrogen) used to evaporate the solvent from the aerosol droplets.

Sheath Gas Flow and Temperature: An auxiliary gas flow that surrounds the nebulizer, helping to shape and stabilize the spray.

Multivariate statistical approaches, such as the Design of Experiments (DoE), can be employed for a systematic and efficient optimization of these interacting factors. spectroscopyonline.com

Table 4: Examples of Optimized ESI Source Parameters

ParameterSetting 1Reference 1Setting 2Reference 2
Capillary Voltage3500 V acs.org3000 V
Nebulizer Pressure45 psi acs.org--
Drying/Desolvation Gas Flow10 L/min acs.org500 L/h
Drying/Desolvation Gas Temperature--450 °C
Sheath Gas Temperature375 °C acs.org--
Source Temperature--150 °C
Multiple Reaction Monitoring (MRM) Transition Selection

Multiple Reaction Monitoring (MRM) is a highly selective and sensitive tandem mass spectrometry technique used for quantifying specific compounds in complex mixtures. nih.govnih.gov The process involves the selection of a specific precursor ion, which is the ionized form of the target molecule, and then fragmenting it to produce a characteristic product ion. The mass spectrometer is set to monitor this specific transition from precursor to product ion.

For this compound, the selection of MRM transitions begins with infusing a standard solution of the compound into the mass spectrometer to determine the mass-to-charge ratio (m/z) of its most abundant precursor ion, typically the protonated molecule [M+H]⁺ in positive ionization mode. This precursor ion is then subjected to collision-induced dissociation (CID) at various energies to identify the most stable and intense product ions. The transition that provides the best sensitivity and specificity is chosen for quantification (the quantifier), and often a second transition is selected for confirmation (the qualifier). nih.gov The use of deuterated standards like this compound results in a precursor ion with a higher m/z value than the non-deuterated analyte, allowing for clear differentiation between the standard and the target compound.

Table 1: Example MRM Transitions for Cocaine Metabolites This table illustrates typical MRM transitions for related compounds, as specific published transitions for this compound are proprietary to the developing laboratories.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (V)Role
Benzoylecgonine290.1168.110Quantifier
Benzoylecgonine290.177.045Qualifier
Cocaine304.2182.15Quantifier
Cocaine304.277.045Qualifier
Cocaine-d3 (IS)307.1185.130Internal Standard

Data adapted from related analytical methods for cocaine metabolites. nih.gov

Ion Ratio and Retention Time Matching for Compound Identification

For unambiguous identification of a target analyte in a sample, regulatory guidelines in forensic toxicology mandate confirmation using specific criteria. Two key parameters are the ion ratio and retention time matching. forensicresources.org

Ion Ratio: When two MRM transitions (a quantifier and a qualifier) are monitored for a compound, the ratio of their peak areas should be consistent between the analyte detected in the sample and a known reference standard analyzed under the same conditions. This ion ratio must fall within a predefined tolerance window (e.g., ±20%) of the expected ratio.

Retention Time (RT): The retention time is the time it takes for a compound to travel through the liquid chromatography column to the detector. The RT of the analyte in a sample must match the RT of a reference standard within a narrow window. nih.govnih.gov The use of a co-eluting, stable isotope-labeled internal standard like this compound is crucial. Since the deuterated standard has nearly identical chemical properties to the non-deuterated analyte, it will have a very similar retention time. researchgate.net This allows for the calculation of a relative retention time (RRT), which corrects for minor shifts in the chromatography system between runs, thereby increasing the confidence in compound identification. nih.gov

Polarity Switching Techniques for Comprehensive Metabolite Analysis

Metabolites of a parent drug can have diverse physicochemical properties, making them amenable to ionization in either positive or negative mode. nih.gov To achieve a comprehensive analysis of a wide range of metabolites in a single chromatographic run, modern mass spectrometers can employ polarity switching. This technique allows the instrument to rapidly alternate between positive and negative ionization modes.

By using polarity switching, analysts can detect compounds that ionize optimally as positive ions (like most cocaine alkaloids, which are basic) as well as those that might be more readily detected as negative ions (such as certain acidic metabolites). This approach maximizes the number of identifiable metabolites from a single sample injection, providing a more complete picture of the metabolic profile. nih.gov While specific applications of this technique for meta-Hydroxybenzoylecgonine are not widely detailed, its utility in general metabolomics points to its potential for enhancing the scope of cocaine metabolite analysis. nih.gov

Method Validation Principles in LC-MS/MS

Before an analytical method can be used for routine sample analysis, it must undergo a thorough validation process to demonstrate that it is reliable, reproducible, and fit for its intended purpose. nih.govdergipark.org.tr Method validation for quantitative LC-MS/MS assays typically follows guidelines from bodies such as the Food and Drug Administration (FDA) and involves assessing several key parameters. nih.govnih.gov

Linearity and Calibration Curve Establishment

Linearity demonstrates the proportional relationship between the concentration of an analyte and the instrument's response over a specific range. To establish this, a calibration curve is prepared by analyzing a series of calibration standards at different known concentrations. researchgate.net

In methods using this compound, each calibrator is spiked with a constant amount of the deuterated internal standard. The instrument response is calculated as the ratio of the analyte's peak area to the internal standard's peak area. This ratio is then plotted against the analyte's concentration. A linear regression analysis is applied to the data points, and the resulting correlation coefficient (r²) should ideally be ≥0.99 to indicate a strong linear relationship. nih.govresearchgate.net

Table 2: Example Calibration Curve Data Structure

Analyte Conc. (ng/mL)Analyte Peak AreaIS Peak Area (Constant)Peak Area Ratio (Analyte/IS)
515,500100,0000.155
1030,10099,5000.302
50152,000101,0001.505
100305,000100,5003.035
250748,00099,8007.495
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The Limit of Detection (LOD) and Limit of Quantitation (LOQ) define the sensitivity of an analytical method. science.govnih.gov

Limit of Detection (LOD): The lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified with acceptable accuracy and precision. nih.gov It is often determined as the concentration that produces a signal-to-noise ratio of at least 3:1.

Limit of Quantitation (LOQ): The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy under the stated experimental conditions. science.govnih.gov The LOQ is the lowest point on the calibration curve and must meet predefined criteria for accuracy and precision (e.g., within ±20% of the nominal value). nih.gov

For the analysis of m-hydroxybenzoylecgonine using its deuterated standard, one study reported a limit of quantitation (LOQ) of 5 ng/mL in urine using a GC-MS method. nih.gov In more recent LC-MS/MS methods for related cocaine metabolites, LOQs can be significantly lower. nih.gov

Table 3: Representative LOD and LOQ values for Cocaine Metabolites

CompoundMatrixLOD (ng/mL)LOQ (ng/mL)
CocaineBlood, Urine, Hair0.0050.025
BenzoylecgonineBlood, Urine, Hair0.0050.025
m-Hydroxybenzoylecgonine*UrineN/A5.0

Value for m-Hydroxybenzoylecgonine is from a GC-MS method. nih.gov Other values are representative of modern LC-MS/MS methods. nih.gov

Accuracy and Precision Assessment

Accuracy and precision are determined to ensure the reliability and reproducibility of the method. researchgate.net These parameters are assessed by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) across several different runs and days. nih.gov

Accuracy: Refers to the closeness of the measured concentration to the true or nominal concentration. It is expressed as a percentage of the nominal value. For forensic applications, the mean value should typically be within ±15% of the nominal value (or ±20% at the LOQ). nih.gov

Precision: Describes the degree of agreement among a series of individual measurements. It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Precision is evaluated at two levels: intra-assay (within-run) and inter-assay (between-run). The RSD should generally not exceed 15% (or 20% at the LOQ). dergipark.org.tr

Table 4: Example of Accuracy and Precision Data

QC LevelNominal Conc. (ng/mL)Intra-Assay Precision (%RSD)Inter-Assay Precision (%RSD)Accuracy (% of Nominal)
Low (LOQ)57.8%12.3%104.8%
Medium505.4%8.1%98.5%
High2004.9%6.5%101.2%

Data are representative values based on validation studies of related analytes. researchgate.net

Matrix Effects and Ion Suppression/Enhancement Mitigation Strategies

In quantitative bioanalysis, particularly using techniques like liquid chromatography-mass spectrometry (LC-MS), matrix effects represent a significant challenge. These effects arise from co-eluting endogenous or exogenous components from the biological matrix (e.g., urine, blood, hair) that interfere with the ionization process of the target analyte in the mass spectrometer's ion source. nih.gov This interference can lead to either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity), both of which compromise the accuracy and precision of the analytical method. nih.govresearchgate.net

The use of a stable isotope-labeled internal standard (SIL-IS) is the most effective strategy to mitigate these matrix effects. nih.gov this compound, as a deuterated analog of meta-hydroxybenzoylecgonine, is an ideal internal standard. Because it is structurally and chemically almost identical to the analyte, it co-elutes chromatographically and experiences the same ionization suppression or enhancement. nih.gov By calculating the ratio of the analyte's response to the internal standard's response, the variability introduced by matrix effects is normalized, leading to more accurate and reliable quantification.

The extent of matrix effects is typically evaluated during method validation by comparing the peak area of an analyte in a post-extraction spiked sample to the peak area of the analyte in a neat solution at the same concentration. The formula for calculating the matrix effect (ME) is:

ME (%) = (Peak Area in presence of matrix / Peak Area in neat solution) x 100

A value of 100% indicates no matrix effect, a value <100% indicates ion suppression, and a value >100% indicates ion enhancement. The use of this compound helps to ensure that the calculated analyte/internal standard ratio remains consistent even when the absolute signal intensities fluctuate due to these effects. For instance, studies on cocaine and its metabolites have shown ionization suppression ranging from -4.6% to -14.4% in various biological matrices. nih.gov

Interactive Data Table: Matrix Effect Assessment This table illustrates hypothetical data for assessing matrix effects on meta-Hydroxybenzoylecgonine (m-OH-BE) with and without its deuterated internal standard (m-OH-BE-D3).

Sample Type Analyte Peak Area Matrix Effect (%) Analyte/IS Ratio
Neat Solution m-OH-BE 150,000 100 1.00
Neat Solution m-OH-BE-D3 150,000 100
Post-Extraction Spike (Urine) m-OH-BE 120,000 80 (Suppression) 0.99
Post-Extraction Spike (Urine) m-OH-BE-D3 121,000 80.7 (Suppression)
Post-Extraction Spike (Hair) m-OH-BE 105,000 70 (Suppression) 1.01
Selectivity and Specificity Evaluation

Selectivity and specificity are critical parameters in method validation, ensuring that the analytical method can unequivocally identify and quantify the target analyte without interference from other substances expected to be present in the sample. nih.gov For methods employing this compound, this involves demonstrating that the detection of meta-hydroxybenzoylecgonine is not affected by other cocaine metabolites, structurally similar compounds, or endogenous matrix components. lcms.cz

The primary technique for ensuring specificity in modern analytical methods is tandem mass spectrometry (MS/MS). cuny.edu By using Multiple Reaction Monitoring (MRM) mode, a specific precursor ion of the analyte is selected and fragmented to produce characteristic product ions. The detection of these specific ion transitions provides a high degree of confidence in the identity of the analyte.

The evaluation process typically involves:

Analysis of Blank Matrices: Different sources of blank biological matrices (e.g., urine from multiple donors) are analyzed to check for any interfering peaks at the retention time of the analyte and its internal standard.

Interference Testing: Potentially cross-reactive substances, such as other cocaine metabolites (e.g., benzoylecgonine, norcocaine), structurally related drugs, or common over-the-counter medications, are spiked into samples and analyzed. The method is considered specific if no significant signal is detected at the MRM transitions for meta-hydroxybenzoylecgonine and its D3-labeled standard. cuny.edu

Chromatographic Resolution: The liquid chromatography method must be able to separate the analyte from its isomers or other closely related compounds that might produce isobaric interference (ions with the same mass-to-charge ratio). lcms.cz For example, separating meta-hydroxybenzoylecgonine from para-hydroxybenzoylecgonine is crucial for accurate identification.

The use of this compound, with its distinct mass, provides an additional layer of specificity for the internal standard channel, ensuring accurate quantification even in the presence of interferences that might affect the unlabeled analyte.

Carryover Assessment

Carryover is the undesirable appearance of an analyte signal in a blank sample injection that follows a high-concentration sample. It can lead to false-positive results or inaccurate quantification of subsequent samples. Assessing carryover is a mandatory part of method validation, especially for highly sensitive instruments. cuny.edu

The assessment is performed by injecting a blank matrix sample immediately after the highest concentration calibrator or quality control sample. The response in the blank sample is then measured. The carryover is considered negligible if the signal in the blank is below a predefined threshold, typically less than 20% of the signal for the Lower Limit of Quantification (LLOQ) and less than 5% for the internal standard. cuny.edu

Example of a Carryover Assessment Sequence:

Injection 1: High Calibrator (e.g., 5000 ng/mL of meta-hydroxybenzoylecgonine)

Injection 2: Blank Matrix

Injection 3: Blank Matrix

The use of this compound is also important in this assessment. Any carryover of the internal standard must also be evaluated to ensure that it does not affect the analyte/internal standard ratio in the subsequent sample.

Interactive Data Table: Carryover Assessment Results This table shows hypothetical results from a carryover test.

Analyte LLOQ Response (Area) High Calibrator Response (Area) Blank 1 after High Calibrator (Area) Carryover (%) Acceptance Criteria
m-OH-BE 5,200 10,850,000 850 16.3% of LLOQ < 20% of LLOQ

Inter-Laboratory Method Harmonization and Standardization

Inter-laboratory harmonization ensures that analytical results for a given sample are comparable and reproducible, regardless of the laboratory performing the test. nih.gov This is of paramount importance in fields like forensic toxicology and clinical diagnostics, where results can have significant legal and medical implications. Standardization of methods, including the use of common reference materials and internal standards like this compound, is a cornerstone of achieving harmonization. researchgate.net

Challenges in achieving harmonization include variations in instrumentation, analytical procedures, calibration standards, and data interpretation criteria across different laboratories. nih.gov The process of harmonization involves several key components:

Proficiency Testing (PT) Programs: Laboratories participate in PT schemes where they analyze the same blind samples from a central provider. The results are compared to a consensus value to evaluate laboratory performance and identify biases.

Use of Certified Reference Materials (CRMs): The use of CRMs for both the analyte (meta-hydroxybenzoylecgonine) and the internal standard (this compound) ensures that calibration curves are accurate and traceable to a known standard.

Standardized Validation Protocols: Adherence to internationally recognized validation guidelines (e.g., from the International Council for Harmonisation - ICH) helps ensure that all laboratories are evaluating method performance using similar criteria. nih.gov

Common Reporting Limits and Criteria: Establishing common cut-off levels and interpretation guidelines for positive results is crucial for consistent reporting.

By incorporating a high-quality, well-characterized internal standard such as this compound into analytical methods, laboratories can significantly reduce a major source of variability (quantification errors due to matrix effects), thereby taking a critical step towards achieving method harmonization and producing reliable, comparable data. nih.govresearchgate.net

Application of Meta Hydroxybenzoylecgonine D3 in Forensic and Toxicological Research

Role as an Internal Standard in Cocaine Metabolite Quantification across Biological Matrices

In forensic and clinical toxicology, the accurate measurement of drug metabolites is essential for interpreting the extent and history of drug use. Analytical methods, particularly those combining chromatography with mass spectrometry (GC-MS or LC-MS/MS), require the use of internal standards to achieve reliable quantification. nih.govsigmaaldrich.comnih.gov meta-Hydroxybenzoylecgonine-D3 is specifically synthesized for this purpose, added to biological samples like hair, urine, meconium, and blood at a known concentration before processing. nih.govsigmaaldrich.com By comparing the instrument's response to the target analyte with the response to the known quantity of the deuterated internal standard, analysts can precisely calculate the concentration of the metabolite in the original sample. waters.com

Hair testing provides a long window of detection for drug use, often spanning several months. nih.gov It is a valuable tool in forensic toxicology, workplace testing, and child protection cases. gtfch.org However, a significant challenge in hair analysis is distinguishing between cocaine that has been systemically incorporated into the hair following ingestion and cocaine that is present due to external contamination. nih.govnih.gov

To address this, toxicological laboratories test for the presence of specific metabolites that are formed only within the body. nih.gov The detection of hydroxylated metabolites, such as para-hydroxycocaine, meta-hydroxycocaine, para-hydroxybenzoylecgonine, and meta-hydroxybenzoylecgonine, is considered a strong indicator of active consumption, as these compounds are not typically found in street cocaine samples. gtfch.orgnih.govresearchgate.net The accurate quantification of these metabolites, enabled by internal standards like this compound, is crucial for the correct interpretation of results. nih.gov

AnalytePurpose in Hair AnalysisRole of this compound
Cocaine (COC)Parent drug; presence can be from use or contamination.N/A (other standards like Cocaine-D3 used).
Benzoylecgonine (B1201016) (BE)Major metabolite; used as an indicator of use.Indirectly supports overall method accuracy.
Norcocaine (NC)Minor metabolite; indicator of use.Indirectly supports overall method accuracy.
m-Hydroxybenzoylecgonine (B1666289)Minor metabolite; strong indicator of ingestion.Acts as the internal standard for its quantification.
p-HydroxybenzoylecgonineMinor metabolite; strong indicator of ingestion.Ensures accurate quantification of related key metabolites.

Urine is the most common matrix for detecting recent drug use due to its non-invasive collection and higher concentration of metabolites compared to other biological fluids. nih.govofdt.fr While benzoylecgonine is the primary target metabolite in routine cocaine screening, the analysis of minor metabolites can provide additional forensic evidence. nih.govsigmaaldrich.com

A gas chromatography-mass spectrometry (GC/MS) procedure has been developed specifically using d3-m-hydroxybenzoylecgonine as an internal standard to quantify m-hydroxybenzoylecgonine in urine. nih.govsigmaaldrich.com In a study of 24 urine specimens positive for benzoylecgonine, all samples showed detectable levels of m-hydroxybenzoylecgonine. nih.govsigmaaldrich.com The presence of m-hydroxybenzoylecgonine serves as a valuable additional marker of cocaine use, and its accurate measurement is ensured by the use of its deuterated analog as an internal standard. nih.gov

Meconium, the first stool of a newborn, is a valuable matrix for detecting drug exposure during the second and third trimesters of pregnancy. nih.govresearchgate.net Its analysis provides a much wider window of detection than neonatal urine. nih.gov Cocaine and numerous metabolites, including benzoylecgonine, cocaethylene, norcocaine, and m-hydroxybenzoylecgonine, have been identified in meconium. nih.govcase.edu

The presence of m-hydroxybenzoylecgonine is considered an important marker of fetal cocaine exposure. nih.govtestcatalog.orgmayocliniclabs.com It has been found to be a quantitatively significant cocaine metabolite in meconium and a major contributor to the cross-reactivity observed in some immunoassays for benzoylecgonine. nih.gov For definitive confirmation and quantification, mass spectrometric methods are used, where an internal standard like this compound is essential for ensuring the accuracy needed in such sensitive medico-legal cases. mayocliniclabs.comnih.gov The detection of m-hydroxybenzoylecgonine at concentrations of 20 ng/g or more is indicative of in utero drug exposure. testcatalog.orgmayocliniclabs.com

Blood and plasma are analyzed to determine recent drug use and for pharmacokinetic studies, which examine how a drug is absorbed, distributed, metabolized, and excreted. oup.comnih.gov Cocaine is rapidly metabolized, with its major metabolites being benzoylecgonine and ecgonine (B8798807) methyl ester. oup.comresearchgate.net Minor metabolites, including m-hydroxycocaine (B1248138) and m-hydroxybenzoylecgonine, are also detected, though at much lower concentrations. oup.com

In a study of plasma concentrations after controlled cocaine administration, minor metabolites were detected for up to 32 hours, with peak concentrations generally below 18 ng/mL. oup.com The quantification of these low-concentration analytes requires highly sensitive and specific methods like LC-MS/MS, where the use of stable isotope-labeled internal standards, such as this compound, is standard practice to ensure precision and accuracy. researchgate.netnih.gov

Application in Postmortem Toxicology

In postmortem toxicology, determining the cause and manner of death often requires a thorough analysis of biological samples for the presence of drugs and their metabolites. The analysis of cocaine and its metabolites in postmortem specimens, such as hair, can provide crucial information about an individual's drug use history leading up to their death.

The application of this compound as an internal standard is integral to the development and validation of sensitive analytical methods, such as Liquid Chromatography-Mass Spectrometry (LC-MS/MS), for the quantification of m-OH-BE in postmortem hair samples. cuny.edu The stability of cocaine metabolites in postmortem samples can be a concern, but hair analysis offers a longer detection window, reflecting chronic drug use.

The presence of m-OH-BE in postmortem hair can help to confirm cocaine ingestion, which is a critical piece of evidence in a death investigation. This is particularly important when external contamination of the body or samples is a possibility. By applying the discrimination criteria discussed in the previous section, toxicologists can more confidently attribute the presence of cocaine to ante-mortem consumption.

A study focused on developing a quick and easy method for the determination of cocaine and six of its metabolites, including m-OH-BE, in postmortem hair. cuny.edu This method utilized an internal standard mixture containing m-OH-BE-D3 for accurate quantification. cuny.edu The validation of such methods ensures that the results are reliable for use in legal proceedings.

The following table outlines the role of m-OH-BE and its deuterated internal standard in postmortem hair analysis.

Table 2: Role of this compound in Postmortem Hair Analysis

AnalyteInternal StandardAnalytical TechniqueApplication in Postmortem Toxicology
meta-Hydroxybenzoylecgonine (m-OH-BE)This compound (m-OH-BE-D3)LC-MS/MSConfirmation of cocaine ingestion prior to death; differentiation from external contamination.

The use of deuterated internal standards like this compound in postmortem toxicology enhances the accuracy and reliability of analytical findings, thereby providing crucial information for the determination of the cause and manner of death in cases involving suspected cocaine use.

Role of Meta Hydroxybenzoylecgonine D3 in Cocaine Metabolite Research

Research on the Formation Pathways of meta-Hydroxybenzoylecgonine (m-OH-BE)

The accurate study of the biotransformation of cocaine into its various metabolites is fundamental to understanding its pharmacology and toxicology. The use of m-OH-BE-D3 as an internal standard is critical in research aimed at elucidating the metabolic pathways leading to the formation of m-OH-BE.

Research has explored whether m-OH-BE is a direct metabolite of benzoylecgonine (B1201016) (BE), the primary cocaine metabolite, or if it originates from the hydrolysis of hydroxylated cocaine precursors like meta-hydroxycocaine (m-OH-COC). nih.govmdpi.comnih.gov One study investigated this by administering either cocaine or benzoylecgonine to pregnant guinea pigs and then measuring the resulting metabolites in various fetal and maternal matrices. nih.gov The study found that m-OH-BE was recovered from fetal meconium after maternal injections of both cocaine and benzoylecgonine, suggesting that it can be formed from either precursor. nih.gov

In such studies, m-OH-BE-D3 serves as the ideal internal standard for the quantitative analysis of the m-OH-BE produced. Its inclusion in the analytical workflow allows researchers to precisely measure the concentration of m-OH-BE, enabling a clearer understanding of the contribution of each potential metabolic pathway. Further research using rat organ microsomes has shown that while cocaine can undergo aryl hydroxylation, metabolites with a free carboxylic group, such as benzoylecgonine, were not further oxidized by microsomal enzymes in that specific in-vitro system. acs.org This highlights the complexity of metabolic pathways, which can involve multiple enzymatic processes and vary between in-vivo and in-vitro models. acs.org The main metabolic pathways of cocaine are summarized in Figure 1.

Metabolic pathways of cocaine.
Figure 1. Metabolic pathways of cocaine. Cocaine is primarily metabolized into benzoylecgonine (BE) and ecgonine (B8798807) methyl ester (EME). It can also undergo hydroxylation to form para-/meta-hydroxycocaine (p-/m-OH-COC) or N-demethylation to norcocaine (NCOC). nih.gov

Comparative Studies with Other Cocaine Metabolites

Comparative analysis of the concentrations and detection frequencies of various cocaine metabolites is crucial for forensic and clinical toxicology. The use of m-OH-BE-D3 ensures that the quantification of m-OH-BE is accurate, allowing for meaningful comparisons with other major and minor metabolites.

Studies have documented the presence and relative abundance of m-OH-BE in various biological matrices, including urine, plasma, meconium, and hair. oup.comnih.govsemanticscholar.orgnih.gov

Urine: In a study of urinary excretion after controlled smoked cocaine administration, m-OH-BE was detected in the first void of all subjects after a high dose. nih.gov Its mean maximum concentration was generally lower than that of benzoylecgonine (BE), ecgonine methyl ester (EME), and para-hydroxybenzoylecgonine (p-OH-BE). nih.gov Another study of urine specimens that were positive for BE found that m-OH-BE was the most prevalent of the minor metabolites studied, detected in 83% of the samples. oup.com

Plasma: Following subcutaneous cocaine administration, minor metabolites like m-OH-BE were detected much less frequently and at lower concentrations than the major metabolites BE and EME. oup.comresearchgate.net

Meconium: m-OH-BE has been identified as a quantitatively important cocaine metabolite in meconium, the first stool of a newborn. nih.gov In some samples, the concentration of total m-OH-BE was found to be 0.2 to 6.3 times as high as that of benzoylecgonine. semanticscholar.orgnih.gov Its detection, alongside BE, can increase the identification rate of in-utero cocaine exposure. nih.govresearchgate.net

Hair: In hair samples from cocaine users, m-OH-BE was detectable in 63.2% of specimens. gtfch.org Its presence is considered a key marker to distinguish between cocaine use and external contamination. nih.govgtfch.orgresearchgate.netuzh.ch

The following table summarizes the detection frequency of m-OH-BE and related metabolites in different biological matrices as reported in a selection of research studies.

The analysis of minor cocaine metabolites like m-OH-BE presents several challenges. Their concentrations are often very low, requiring highly sensitive analytical methods for detection and quantification. oup.com Furthermore, distinguishing these metabolites from other structurally similar compounds and matrix interferences necessitates selective techniques like mass spectrometry. nih.govresearchgate.net Ecgonine, another metabolite, is rarely measured due to significant analytical difficulties. nih.gov The use of a deuterated internal standard such as m-OH-BE-D3 is crucial to overcome these challenges, as it helps to ensure the accuracy of measurements even at trace levels by compensating for matrix effects and variations in instrument response. nih.govresearchgate.netresearchgate.net

Implications for Interpreting Cocaine Exposure and Usage Patterns in Research Contexts

The accurate detection and quantification of m-OH-BE, facilitated by the use of m-OH-BE-D3, has significant implications for the interpretation of cocaine use in forensic and clinical research.

Because metabolites like m-OH-BE, p-OH-BE, and norbenzoylecgonine (nor-BE) are believed to be formed exclusively through in-vivo metabolism, their presence can be used to confirm that cocaine was ingested and not simply the result of external contamination or in-vitro hydrolysis of cocaine in a sample. oup.comnih.gov This is particularly important in legal and administrative proceedings where positive benzoylecgonine results might be challenged. oup.comnih.gov One study found that at least one of these three in-vivo metabolites was present in 96.3% of urine specimens that were positive for benzoylecgonine, substantiating that the findings were the result of cocaine ingestion. oup.comnih.gov

In hair analysis, distinguishing between active drug use and passive exposure is a primary goal. gtfch.orgnih.gov Research has shown that while major metabolites like benzoylecgonine can be found in street cocaine samples, minor hydroxylated metabolites are less common or absent. nih.govgtfch.orgresearchgate.netuzh.ch Therefore, the detection of m-OH-BE or p-OH-BE in hair is considered a reliable tool to prove ingestion. gtfch.org Establishing metabolic ratios, such as the ratio of m-OH-BE to cocaine, can further strengthen the interpretation, with higher ratios being indicative of active consumption versus environmental contamination. nih.govresearchgate.netuzh.ch The reliability of these interpretive criteria depends entirely on the accurate quantification of the metabolites, underscoring the essential role of deuterated standards like m-OH-BE-D3 in the underlying analytical methods.

The following table presents data on the maximum percentage of hydroxylated metabolites found in seized street cocaine samples, which is used as a baseline for interpreting hair analysis results.

Future Directions and Advanced Research Considerations

Development of Novel Analytical Techniques for Enhanced Sensitivity and High-Throughput Analysis

The quest for ever-lower limits of detection and the ability to process large numbers of samples efficiently are primary drivers in the development of new analytical methodologies for cocaine metabolites. While gas chromatography-mass spectrometry (GC-MS) has been a foundational technique, recent advancements have centered on liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its high sensitivity and specificity, often requiring minimal sample preparation. nih.govnih.gov Future research is poised to explore even more sophisticated techniques.

One promising area is the application of Desorption Electrospray Ionization (DESI) , an ambient ionization technique that allows for the direct analysis of samples with little to no preparation. labmedica.com This could dramatically reduce analysis time and cost. Another innovative approach involves the use of magnetic nanoparticles as a sorbent for dispersive magnetic solid-phase extraction (m-d-SPE) prior to LC-MS/MS analysis. nih.gov This technique has shown promise for the efficient extraction of cocaine and its metabolites from complex biological matrices like postmortem blood. nih.gov

The development of these novel techniques will necessitate the continued use and validation of deuterated internal standards like meta-Hydroxybenzoylecgonine-D3 to ensure accuracy and precision.

Table 1: Comparison of Analytical Techniques for Cocaine Metabolite Analysis

Technique Sample Preparation Sensitivity Throughput Key Advantage
GC-MS Often requires derivatization Good Moderate Well-established, robust
LC-MS/MS Minimal High to Very High High High specificity and sensitivity
DESI-MS Minimal to None Moderate to High Very High Rapid, direct analysis
m-d-SPE-LC-MS/MS Efficient extraction High High Excellent cleanup of complex matrices

Expanding the Application of Deuterated Standards for Comprehensive Metabolite Profiling

Deuterated internal standards are indispensable tools in quantitative mass spectrometry, serving to correct for variations in sample preparation, instrument response, and matrix effects. clearsynth.comtexilajournal.com The principle lies in the fact that stable isotope-labeled standards, such as this compound, are chemically identical to the analyte of interest and thus behave similarly during extraction and ionization, yet are distinguishable by their mass-to-charge ratio. researchgate.netscispace.com

The application of these standards is expanding beyond simple quantification to comprehensive metabolite profiling. By using a suite of deuterated standards for various cocaine metabolites, researchers can achieve more accurate and reliable data on the metabolic pathways of cocaine. This is crucial for understanding individual differences in drug metabolism and for identifying specific biomarkers of cocaine use. dss.go.thmdpi.com For instance, the use of d3-m-hydroxybenzoylecgonine as an internal standard has been successfully applied in GC/MS procedures to detect and quantify m-hydroxybenzoylecgonine (B1666289) in urine, highlighting its value as a marker for cocaine consumption. nih.govsigmaaldrich.com

Future research will likely focus on the synthesis and validation of a wider array of deuterated cocaine metabolites to enable more extensive and accurate metabolic profiling in various biological matrices, including hair, oral fluid, and meconium. nih.govnih.govnih.gov

Advanced Research on Isomer-Specific Quantification of Hydroxylated Cocaine Metabolites

A significant challenge in cocaine metabolite analysis is the differentiation and quantification of its various isomers, particularly the hydroxylated metabolites. The position of the hydroxyl group (ortho-, meta-, or para-) can have implications for understanding the metabolic pathways and toxicological effects of cocaine. mdpi.comscielo.org.za Therefore, the ability to specifically quantify each isomer is of high scientific and forensic importance.

Recent studies have highlighted the presence of meta- and para-hydroxybenzoylecgonine in urine and hair samples of cocaine users. researchgate.netnih.gov The development of analytical methods that can reliably separate and quantify these isomers is a key area of ongoing research. gtfch.orgnih.gov Chromatographic techniques, particularly ultra-high-performance liquid chromatography (UHPLC), are being optimized to achieve baseline separation of these closely related compounds. nih.gov

In this context, isomer-specific deuterated standards are critical. The synthesis of this compound is a prime example of the development of a tool specifically for the accurate quantification of the meta-isomer. nih.govsigmaaldrich.com Future efforts will need to focus on the synthesis of ortho- and para-hydroxybenzoylecgonine deuterated standards to facilitate the comprehensive and accurate quantification of all major hydroxylated isomers.

Table 2: Reported Detection of Hydroxylated Cocaine Metabolites in Human Samples

Metabolite Biological Matrix Analytical Method Reference
m-Hydroxybenzoylecgonine Urine GC-MS nih.govsigmaaldrich.com
m-Hydroxybenzoylecgonine Meconium GC-MS, TLC nih.gov
m- and p-Hydroxybenzoylecgonine Hair UHPLC-MS/MS nih.govresearchgate.net
m- and p-Hydroxybenzoylecgonine Urine GC-MS nih.govsemanticscholar.org

Integration of Analytical Data with Computational and Modeling Approaches

The integration of highly accurate analytical data with computational and modeling approaches represents a powerful frontier in toxicology and pharmacology. Molecular modeling can be used to investigate the relative stability and reactivity of cocaine and its metabolites, providing insights into their toxic mechanisms. scialert.net Pharmacokinetic modeling, on the other hand, can simulate the absorption, distribution, metabolism, and excretion of these compounds in the human body. plos.orgnih.gov

The precise quantitative data obtained using deuterated standards like this compound is essential for the development and validation of these computational models. nih.gov By feeding accurate concentration-time data into pharmacokinetic models, researchers can better predict individual responses to cocaine and develop potential therapeutic interventions. nih.gov

Furthermore, the field of computational toxicology is rapidly advancing with the use of machine learning and big data analysis to predict the toxicity of chemicals. nih.govnih.govacs.org Integrating large datasets of cocaine metabolite concentrations, obtained through high-throughput analytical methods, with these computational tools could lead to a deeper understanding of cocaine's adverse effects and the identification of individuals at higher risk. acs.org

Global Harmonization of Analytical Methods and Reference Standards for Cocaine Metabolites

The diversity of analytical methods used for the detection of cocaine metabolites across different laboratories worldwide presents a challenge for the comparison and interpretation of results. nih.govresearchgate.net Harmonization of these methods is crucial for establishing consistent and reliable data in clinical, forensic, and research settings. This involves the standardization of sample preparation techniques, chromatographic conditions, and mass spectrometric parameters. ubi.ptresearchgate.net

A critical component of this global harmonization effort is the availability and use of certified reference materials, including deuterated internal standards. The development and broad dissemination of well-characterized standards like this compound are essential for ensuring the accuracy and comparability of results between laboratories. Establishing consensus cutoff values and analytical validation guidelines will further contribute to this harmonization. researchgate.net International organizations and scientific bodies play a key role in promoting these standards and facilitating inter-laboratory proficiency testing to ensure the quality and consistency of cocaine metabolite analysis globally.

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for characterizing the purity and stability of meta-Hydroxybenzoylecgonine-D3 in experimental settings?

  • Methodological Answer: Utilize high-performance liquid chromatography (HPLC) for purity assessment, nuclear magnetic resonance (NMR) for structural confirmation, and mass spectrometry (MS) for molecular weight validation. Stability studies should employ accelerated degradation conditions (e.g., varying pH, temperature) followed by kinetic analysis. Document deviations from standard protocols (e.g., solvent choices, column types) and justify them using evidence from prior studies . Reproducibility requires full disclosure of parameters such as flow rates, detection wavelengths, and sample preparation steps .

Q. How should researchers design initial in vitro studies to assess the metabolic pathways of this compound?

  • Methodological Answer: Select hepatocyte cell lines (e.g., HepG2) or primary liver cells to model hepatic metabolism. Include control groups with known CYP450 inhibitors/inducers to identify enzyme-specific pathways. Use LC-MS/MS for metabolite profiling and quantify reaction kinetics via Michaelis-Menten parameters. Ensure consistency in cell culture conditions (e.g., media, passage number) and validate findings with triplicate experiments .

Q. What are the critical parameters to document when reporting the synthesis of this compound to facilitate replication?

  • Methodological Answer: Specify reaction conditions (temperature, solvent, catalyst), purification methods (e.g., column chromatography gradients), and yield calculations. Provide spectral data (NMR chemical shifts, MS fragmentation patterns) and purity thresholds (e.g., ≥95% by HPLC). Annotate any deviations from established synthetic routes and their impact on yield/stability .

Q. How should a literature review be structured to identify gaps in the pharmacokinetic research of this compound?

  • Methodological Answer: Conduct a scoping review using databases like PubMed and SciFinder, filtering for preclinical studies. Categorize findings by model systems (e.g., rodent vs. human hepatocytes), dosing regimens, and analytical methods. Use concept mapping to highlight understudied areas, such as long-term metabolite accumulation or interspecies variability .

Advanced Research Questions

Q. What methodological strategies are effective for integrating heterogeneous data from multiple preclinical studies on this compound?

  • Methodological Answer: Perform a systematic review with meta-analysis, adhering to PRISMA guidelines. Standardize outcome metrics (e.g., bioavailability, half-life) and apply random-effects models to account for variability. Use funnel plots and Egger’s regression to assess publication bias, particularly for small-study effects . Supplementary materials should include raw datasets and sensitivity analyses .

Q. How can conflicting results in dose-response relationships of this compound be systematically evaluated?

  • Methodological Answer: Apply subgroup analysis to stratify data by experimental conditions (e.g., in vitro vs. in vivo). Use dose-response meta-analysis (DRMA) to model nonlinear relationships and identify thresholds. Sensitivity testing should exclude outliers and adjust for covariates like solvent carriers or administration routes .

Q. What statistical approaches are appropriate for addressing publication bias in meta-analyses of this compound toxicity data?

  • Methodological Answer: Implement trim-and-fill analysis to estimate missing studies and adjust effect sizes. Combine funnel plot asymmetry tests (Egger’s regression) with contour-enhanced plots to distinguish bias from heterogeneity. Validate findings using leave-one-out analysis and cumulative meta-analysis by study size .

Q. How can researchers optimize experimental protocols for detecting low-abundance metabolites of this compound in complex biological matrices?

  • Methodological Answer: Employ high-resolution mass spectrometry (HRMS) with data-dependent acquisition (DDA) for untargeted metabolomics. Use stable isotope-labeled internal standards (e.g., D3 analogs) to correct for matrix effects. Preprocess samples with solid-phase extraction (SPE) and validate methods via spike-recovery experiments .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.